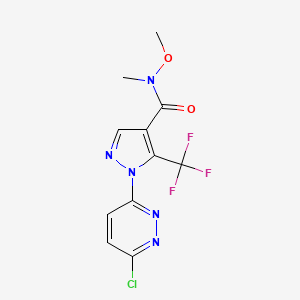
1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloropyridazine Ring Formation:
- The chloropyridazine ring is synthesized separately, often starting from chlorinated pyridazine derivatives, which are then coupled with the pyrazole intermediate through cross-coupling reactions such as Suzuki or Stille coupling.
Carboxamide Formation:
- The final step involves the formation of the carboxamide group by reacting the intermediate with methoxyamine and methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques like recrystallization and chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under reflux conditions with appropriate solvents like ethanol or DMF.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Agrochemicals: The compound is investigated for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as NF-κB, MAPK, or PI3K/Akt, leading to anti-inflammatory or anti-cancer effects.
Comparación Con Compuestos Similares
1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the methoxy and methyl groups on the carboxamide.
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Contains a piperidine ring instead of the pyrazole ring.
Uniqueness: 1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its combination of a trifluoromethyl group, a chloropyridazine ring, and a methoxy-methyl carboxamide moiety, which collectively contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5O2/c1-19(22-2)10(21)6-5-16-20(9(6)11(13,14)15)8-4-3-7(12)17-18-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDKCNLFGMASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













